molecular formula C8H17NO4 B8203391 6-Acetamidohexanoic acid hydrate

6-Acetamidohexanoic acid hydrate

Cat. No.: B8203391
M. Wt: 191.22 g/mol
InChI Key: PBYRPCAVEVKLMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Acetamidohexanoic acid hydrate is a chemical compound with the molecular formula C8H15NO3·H2O. It is also known by other names such as acexamic acid and 6-acetylamino hexanoic acid. This compound is characterized by its white to off-white powder form and is primarily used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-acetamidohexanoic acid hydrate typically involves the acetylation of hexanoic acid. One common method includes the reaction of hexanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Acetamidohexanoic acid hydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamido group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like ammonia or amines can be used under mild conditions to achieve substitution.

Major Products Formed:

Scientific Research Applications

6-Acetamidohexanoic acid hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-acetamidohexanoic acid hydrate involves its interaction with specific molecular targets. In biological systems, it is believed to modulate enzyme activity and influence cellular pathways related to inflammation and tissue repair. The exact molecular targets and pathways are still under investigation, but it is known to affect the synthesis of certain proteins and enzymes .

Comparison with Similar Compounds

    6-Aminocaproic acid: Similar in structure but lacks the acetyl group.

    Hexanoic acid: The parent compound without the acetamido group.

    N-Acetylcysteine: Contains an acetyl group but differs in the amino acid backbone.

Uniqueness: 6-Acetamidohexanoic acid hydrate is unique due to its specific combination of an acetamido group and a hexanoic acid backbone. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications where other similar compounds may not be as effective .

Properties

IUPAC Name

6-acetamidohexanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.H2O/c1-7(10)9-6-4-2-3-5-8(11)12;/h2-6H2,1H3,(H,9,10)(H,11,12);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYRPCAVEVKLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCCC(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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